Benzyl 2,4,5-trimethoxybenzoate
Description
Benzyl 2,4,5-trimethoxybenzoate is a synthetic benzoate ester characterized by a benzyl group attached to a 2,4,5-trimethoxy-substituted benzoic acid backbone. Its structure combines aromatic methoxy substituents with an ester linkage, making it a candidate for diverse applications, including pharmaceutical and materials science research.
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
benzyl 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-19-14-10-16(21-3)15(20-2)9-13(14)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
HBMBVNIDYNDQQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Methyl 3,4,5-Trimethoxybenzoate
- Structural Differences : Methyl 3,4,5-trimethoxybenzoate differs in the position of methoxy groups (3,4,5 vs. 2,4,5) and the ester group (methyl vs. benzyl).
- Synthesis : Prepared via electrophilic bromination or nitration of methyl gallate derivatives, highlighting the reactivity of the 3,4,5-trimethoxy configuration .
- Activity : Positional isomerism significantly impacts biological activity. For example, 3,4,5-trimethoxy-substituted compounds are common in anticancer agents (e.g., combretastatin analogs), whereas 2,4,5-substitution may alter binding affinity due to steric and electronic effects .
Organotin Derivatives: Triphenyltin 2,4,5-Trimethoxybenzoate
- Physical Properties : Melting point (135–136°C) and Mössbauer parameters (QS: 2.29, IS: 1.24) distinguish it from benzyl derivatives.
- Activity: Organotin compounds exhibit pronounced cytotoxicity, as seen in in vitro studies, but their toxicity profiles differ from non-metallic esters like benzyl 2,4,5-trimethoxybenzoate .
Aliphatic Ester Analogs: Propyl and Isopropyl 3,4,5-Trimethoxybenzoates
- Structure : Straight-chain (propyl) vs. branched (isopropyl) aliphatic esters.
- Activity: Propyl derivatives demonstrate higher cytotoxic activity against oral squamous cell carcinoma compared to isopropyl analogs, emphasizing the role of chain geometry in bioactivity. Benzyl esters, with aromatic substituents, may exhibit distinct membrane permeability and target interactions .
Amide Derivatives: N-Butyl-3,4,5-Trimethoxybenzoamide
Complex Esters: 3-Pentadecylphenyl 2,4,5-Trimethoxybenzoate
- Structure : Incorporates a long-chain pentadecyl group, increasing lipophilicity.
- Synthesis : Synthesized via a trifluoroacetic anhydride (TFAA)-mediated coupling, contrasting with simpler esterification methods for benzyl derivatives .
- Applications: Enhanced lipophilicity may improve bioavailability in hydrophobic environments, a property less pronounced in benzyl analogs .
Data Tables: Key Comparative Properties
Table 1. Structural and Physical Properties
Discussion of Key Findings
- Substituent Position : The 2,4,5-trimethoxy configuration may offer unique steric and electronic profiles compared to 3,4,5 isomers, affecting receptor binding .
- Ester vs. Amide : While both functional groups enable bioactivity, esters generally exhibit faster metabolic clearance than amides, influencing drug design .
- Lipophilicity : Long-chain (e.g., pentadecyl) or aromatic (e.g., benzyl) groups enhance membrane penetration but may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
